molecular formula C22H21ClFN3O2 B2744227 2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1251706-14-5

2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2744227
CAS No.: 1251706-14-5
M. Wt: 413.88
InChI Key: MFFUIYVWWNEJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H21ClFN3O2 and its molecular weight is 413.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalytic Applications

Research in the field of organic chemistry has led to the development of catalysts for ketone reduction. For instance, a study describes the preparation of pincer functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, indicating a method for the synthesis of complex molecules which could be structurally related to the compound (Facchetti et al., 2016).

Anti-Microbial Activity

Derivatives similar to the compound you're interested in have been studied for their anti-microbial properties. A paper discusses the design of new pyrano quinoline derivatives and their study for anti-microbial activity, showcasing the potential of such compounds in combating microbial infections (Watpade & Toche, 2017).

Anti-Inflammatory and Anti-Cancer Properties

Compounds structurally related to the query have been investigated for their anti-inflammatory and anti-cancer activities. One research outlines the synthesis of novel derivatives with significant anti-inflammatory activity (Sunder & Maleraju, 2013). Another explores the anticancer evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, demonstrating potent cytotoxicity against certain cancer cell lines (Deady et al., 2005).

Photovoltaic Efficiency and DNA Interaction

Studies have also delved into the photovoltaic efficiency and DNA interaction capabilities of related compounds. Spectroscopic and quantum mechanical studies have been conducted on bioactive benzothiazolinone acetamide analogs, assessing their potential in dye-sensitized solar cells and their interaction with DNA, indicating a multifaceted utility in both renewable energy and biotechnology (Mary et al., 2020).

Properties

IUPAC Name

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O2/c1-12-3-4-14(9-18(12)24)25-20(28)11-27-8-7-19-16(10-27)22(29)15-5-6-17(23)13(2)21(15)26-19/h3-6,9H,7-8,10-11H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFUIYVWWNEJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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